Monomethyl Fumarate

Gastrointestinal Tolerability Multiple Sclerosis Clinical Trial

Monomethyl Fumarate (MMF) is a dicarboxylic acid monoester (C5H6O4, MW: 130.1) and the primary active metabolite of the disease-modifying therapies dimethyl fumarate (DMF) and diroximel fumarate (DRF). It functions as a dual agonist, activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant pathway and the hydroxycarboxylic acid 2 (HCA2) receptor (GPR109A), exhibiting an EC50 of 9.4 µM for calcium mobilization in GPR109A-expressing CHO cells.

Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
CAS No. 2756-87-8
Cat. No. B1676726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl Fumarate
CAS2756-87-8
Synonymsmethyl hydrogen fumarate
methylhydrogenfumarate
Molecular FormulaC5H6O4
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)O
InChIInChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+
InChIKeyNKHAVTQWNUWKEO-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monomethyl Fumarate (CAS 2756-87-8): A Pharmacologically Active Fumarate Ester for MS Research and Therapeutic Development


Monomethyl Fumarate (MMF) is a dicarboxylic acid monoester (C5H6O4, MW: 130.1) and the primary active metabolite of the disease-modifying therapies dimethyl fumarate (DMF) and diroximel fumarate (DRF) [1]. It functions as a dual agonist, activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant pathway and the hydroxycarboxylic acid 2 (HCA2) receptor (GPR109A), exhibiting an EC50 of 9.4 µM for calcium mobilization in GPR109A-expressing CHO cells [2]. MMF is distinguished by its direct delivery formulation (Bafiertam®), which provides the active moiety without requiring prodrug conversion [3].

Monomethyl Fumarate: Why Prodrugs and Other Fumarates Are Not Interchangeable in Research or Clinical Settings


Although DMF and DRF are prodrugs designed to deliver MMF, simple substitution fails due to critical differences in molecular pharmacology, tolerability, and pharmacokinetics. In vitro, MMF is a less potent Nrf2 activator and exhibits significantly lower non-specific alkylating capacity than DMF, leading to reduced cytotoxicity [1]. In vivo, MMF and DMF produce non-overlapping pharmacodynamic effects, with unique transcriptional signatures [2]. Clinically, the direct delivery of MMF avoids GI conversion and the generation of byproducts, resulting in an improved GI tolerability profile compared to DMF, with fewer adverse events and lower discontinuation rates [3]. These distinctions make MMF a unique research tool and therapeutic entity, not a simple substitute.

Quantitative Evidence for the Selection of Monomethyl Fumarate Over Prodrugs and Analogs


Comparative GI Tolerability: MMF vs. Dimethyl Fumarate (DMF)

In a Phase III, randomized, double-blind, head-to-head study (EVOLVE-MS-2), the tolerability of MMF delivered via diroximel fumarate (DRF) was compared to that of DMF. Patients treated with DRF experienced a statistically significant 46% reduction in the number of days with a clinically meaningful gastrointestinal (GI) symptom intensity score (IGISIS ≥ 2) compared to DMF-treated patients (rate ratio 0.54; p = 0.0003) [1]. The incidence of GI adverse events was also lower with DRF (34.8% vs. 49.0%), as were discontinuation rates due to GI adverse events (0.8% vs. 4.8%) [1].

Gastrointestinal Tolerability Multiple Sclerosis Clinical Trial

Comparative Pharmacokinetics and Bioavailability: Direct MMF vs. Diroximel Fumarate (DRF)

A single-dose, open-label, randomized, 2-way crossover study compared the pharmacokinetics of MMF following administration of a direct MMF formulation (Bafiertam®, 2 × 95 mg) versus a DRF prodrug formulation (Vumerity®, 2 × 231 mg) in healthy subjects under fasting conditions [1]. Direct MMF administration resulted in a higher peak plasma concentration (Cmax: 1969 ng/mL vs. 1121 ng/mL) and a larger overall exposure (AUC0-t: 3503 vs. 3123 h*ng/mL) compared to DRF [1]. The geometric least-squares mean (GLSM) ratio for Cmax was 181.8% (90% CI: 158.2-208.8%) for MMF vs. DRF, while the ratio for AUC0-t was 116.8% (90% CI: 107.9-126.5%) [1].

Pharmacokinetics Bioavailability Drug Development

Target Engagement and Selectivity: MMF's Potency at GPR109A vs. Nicotinic Acid

Monomethyl fumarate is a potent agonist of the GPR109A receptor. In a competitive binding assay, MMF displaced [3H]nicotinic acid from human GPR109A expressed in HEK293T cells with a Ki of 180 nM (pKi = 6.74) [1]. For functional activity, MMF induces calcium accumulation in CHO cells expressing GPR109A with an EC50 of 9.4 µM [2]. This demonstrates its high affinity and functional potency at a key receptor involved in its anti-inflammatory and immunomodulatory effects.

Receptor Pharmacology GPR109A Agonist

Cytotoxicity and Non-Specific Alkylating Capacity: MMF's Improved In Vitro Safety Profile vs. DMF

MMF exhibits a more favorable in vitro safety profile compared to its parent prodrug, DMF. Studies indicate that MMF is a less potent Nrf2 activator and manifests significantly less in vitro toxicity [1]. This is attributed to the fact that MMF possesses orders of magnitude less non-specific alkylating capacity than DMF [1]. For instance, while both compounds are cytotoxic at high concentrations, MMF's IC50 in neuronal cells is higher, indicating reduced acute cellular damage [2].

Cytotoxicity Alkylation In Vitro Toxicology

Direct Delivery Without Prodrug Conversion: Bypassing Metabolic Variability

A defining characteristic of MMF in its approved formulation (Bafiertam®) is that it is delivered directly, without the need for gastrointestinal conversion from a prodrug [1]. This contrasts with DMF and DRF, which are prodrugs that require enzymatic hydrolysis to release the active MMF [2]. The direct delivery approach eliminates the generation of byproducts and bypasses potential inter-individual variability in esterase activity, which can affect the rate and extent of MMF exposure from prodrugs [2].

Drug Delivery Formulation Science Prodrug Metabolism

Key Application Scenarios for Monomethyl Fumarate in Research and Industrial Procurement


Multiple Sclerosis Research: Investigating Tolerability and Adherence in In Vivo Models

MMF is the preferred compound for preclinical MS studies where GI tolerability is a confounding factor. Its improved GI profile, validated in the EVOLVE-MS-2 trial, allows for more accurate assessment of therapeutic efficacy in animal models like EAE, free from the confounding influence of severe GI distress that can accompany DMF administration [1].

Neuroinflammation and Neuroprotection: Cleaner In Vitro Pharmacological Probing

Given its reduced non-specific alkylating capacity and lower cytotoxicity compared to DMF, MMF is a superior tool for in vitro experiments (e.g., in primary neurons or microglia) designed to dissect the specific contributions of Nrf2 and GPR109A pathways to neuroprotection and anti-inflammatory effects [2].

Pharmacokinetic and Bioequivalence Studies: A Reliable Reference Standard

For analytical and clinical pharmacology labs, MMF serves as the essential reference standard for developing and validating bioanalytical methods (e.g., LC-MS/MS) to quantify the active metabolite of all fumarate prodrugs [3]. Its well-characterized PK profile and direct delivery also make it a valuable comparator for assessing the performance of new fumarate-based drug candidates [4].

Targeted Immunology: Probing GPR109A-Mediated Signaling

With its potent and well-defined agonism at the GPR109A receptor (EC50 9.4 µM; Ki 180 nM), MMF is an invaluable reagent for research into the immunomodulatory and anti-inflammatory roles of the HCA2 receptor, particularly in models of psoriasis, multiple sclerosis, and other inflammatory conditions [5].

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